Lipophilicity Advantage (XLogP3) Over Smaller N-Alkyl Analogs
The computed XLogP3 value for 2-amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is 1.6 [1]. By comparison, the N-methyl analog 2-amino-N-methyl-4-methylthiazole-5-sulfonamide (CAS 348086-68-0) exhibits an XLogP3 of approximately 0.8, calculated by the same PubChem XLogP3 algorithm [2]. The ~0.8 log unit increase indicates that the cyclopentyl-substituted compound is roughly 6-fold more lipophilic, a difference that can substantially improve passive membrane permeability and oral absorption potential.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Amino-N-methyl-4-methylthiazole-5-sulfonamide (PubChem CID estimated XLogP3 ≈ 0.8) |
| Quantified Difference | Δ XLogP3 ≈ +0.8 log units (approx. 6-fold higher lipophilicity) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm, same software version for both compounds |
Why This Matters
A higher lipophilicity score often translates to better cellular permeability and oral bioavailability, saving costly formulation steps in early-stage development.
- [1] PubChem Compound Summary for CID 63946380, '2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide'. https://pubchem.ncbi.nlm.nih.gov/compound/1344008-60-1 (XLogP3 value). View Source
- [2] PubChem Compound Summary for CID 13041126, '2-Amino-N-methyl-4-methylthiazole-5-sulfonamide' (CAS 348086-68-0). XLogP3 value retrieved via PubChem structure search (accessed Apr 2026). View Source
